molecular formula C9H11N3O4 B1667388 Ancitabine CAS No. 31698-14-3

Ancitabine

货号 B1667388
CAS 编号: 31698-14-3
分子量: 225.2 g/mol
InChI 键: BBDAGFIXKZCXAH-CCXZUQQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ancitabine, also known as Cyclocytidine HCl, is a prodrug of cytarabine . It is structurally similar to human deoxycytidine and can be incorporated into human DNA, leading to cell death .


Synthesis Analysis

Cyclocytidine hydrochloride has been reported to inhibit DNA synthesis by affecting DNA polymerase . It has been used in the synthesis of relaxed circular DNA of hepatitis B virus . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of Ancitabine is C9H11N3O4 . The molecular weight is 225.20 g/mol . More details about the molecular structure can be found in the relevant papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ancitabine are not explicitly mentioned in the search results. More details can be found in the relevant papers .

科学研究应用

合成和抗白血病应用

盐酸安西他滨及其衍生物盐酸阿糖胞苷在白血病治疗中具有重要意义。R. Zh(2013)的一项研究详细介绍了从胞苷合成这两种化合物,其中盐酸阿糖胞苷的总产率为32.2%。这种合成过程以其简单性和适用于工业规模操作的可行性而引人注目(R. Zh, 2013)

作用机制

安西他滨是阿糖胞苷的前药,通过缓慢水解成为活性的阿糖胞苷。活性形式与脱氧胞苷三磷酸竞争进入DNA,阻止细胞周期S期间的DNA复制。它还抑制DNA和RNA聚合酶,导致细胞生长减缓。安西他滨缓慢转化为阿糖胞苷可能比单独使用阿糖胞苷具有更持久的治疗效果(2020)

纳米技术在肿瘤治疗中的应用

在肿瘤治疗的纳米技术背景下,安西他滨已在各种研究中得到探索。例如,采用改良的脱溶剂交联方法制备了富马酸阿糖胞苷载荷的白蛋白纳米球,该纳米球在体外抑制人胰腺癌细胞的代谢和增殖方面表现出有效性。这些纳米球还在斯普拉格-道利大鼠的某些器官中显示出富马酸阿糖胞苷浓度显著增加,而没有毒性副作用(Ji Li et al., 2013)

分子印迹电化学传感器

基于电聚合微孔金属有机框架开发了一种分子印迹电化学传感器,用于敏感检测抗肿瘤药物富马酸阿糖胞苷。该传感器展示了易于制造、高灵敏度、选择性和良好的重复性的潜力,使其成为检测和分析富马酸阿糖胞苷的有价值工具(Anca Florea et al., 2015)

富马酸阿糖胞苷:代谢、作用、敏感性和耐药性

富马酸阿糖胞苷在胰腺癌中的代谢、作用机制以及敏感性和化疗耐药性问题已得到广泛审查。这些信息对于了解其在各种癌症中的广泛使用以及耐药性的普遍发生至关重要(Lucas de Sousa Cavalcante & G. Monteiro, 2014)

安全和危害

The safety data sheet for Ancitabine suggests that it should be used for R&D purposes only and not for medicinal or household use . In case of accidental exposure, appropriate first aid measures should be taken .

属性

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDAGFIXKZCXAH-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020357
Record name Cyclocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL)
Record name CYCLOCYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Ancitabine

CAS RN

31698-14-3, 10212-25-6
Record name Ancitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31698-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ancitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031698143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO2D32W0VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancitabine
Reactant of Route 2
Ancitabine
Reactant of Route 3
Ancitabine
Reactant of Route 4
Ancitabine
Reactant of Route 5
Ancitabine
Reactant of Route 6
Ancitabine

Citations

For This Compound
160
Citations
LE Kirsch, RE Notari - Journal of pharmaceutical sciences, 1984 - Elsevier
… The kinetics of conversion of the prodrug ancitabine to the … Under all conditions ancitabine was quantitatively converted … At 30C, pH ± 4, it is calculated that an aqueous ancitabine …
Number of citations: 14 www.sciencedirect.com
LE Kirsch, RE Notari - Journal of pharmaceutical sciences, 1984 - Elsevier
… Abstract 0 Conversion rates of the prodrug ancitabine to the … Hydrolysis of ancitabine to cytarabine is chemically, not … nonlinear regression of ancitabine and cytarabine blood …
Number of citations: 6 www.sciencedirect.com
SK Pejaver, RE Notari, LM Parks Hall - Drug Development and …, 1987 - Taylor & Francis
… in the ancitabine hydrolysis rate in an alkaline medium was achieved by liposome encapsulation of stable ancitabine … of free and encapsulated ancitabine under identical conditions. …
Number of citations: 3 www.tandfonline.com
SK Pejaver - 1986 - search.proquest.com
… to encapsulate stable ancitabine solutions in liposomes thus inhibiting hydrolysis of this prodrug upon subsequent redispersion in an environment where ancitabine is unstable. The …
Number of citations: 3 search.proquest.com
IT Ibrahim, KM Attallah - Arab Journal of Nuclear Sciences and …, 2010 - inis.iaea.org
[en] Ancitabine is one of the potent chemotherapeutic anticancer drugs. Tc-Ancitabine (99m Tc-ANC) was prepared using stannous chloride as reducing agent, which produced yield …
Number of citations: 2 inis.iaea.org
D Ak, M Tuncel - 1994 - earsiv.anadolu.edu.tr
The direct current polarographic behaviour of ancitabine based on the reduction of the molecule is described and the optimum polarographic conditions for its determination are …
Number of citations: 0 earsiv.anadolu.edu.tr
ETE Ali - 2008 - osti.gov
… This study was performed to investigate how to label ancitabine and vidarabine with the … Ancitabine(ANC) was labeled by electrophilic substitution with % labeling yield about 97,5. …
Number of citations: 2 www.osti.gov
MT El-Kolaly, E Taha, HA Salem… - Arab Journal of …, 2010 - inis.iaea.org
[en] Ancitabine is one of the potent chemotherapeutic anticancer drugs. iodoancitabine (125 I-ANC) was prepared by electrophilic substitution using iodogen as an oxidizing agent …
Number of citations: 2 inis.iaea.org
A Hamada, T Kawaguchi, M Nakano - Clinical pharmacokinetics, 2002 - Springer
… For example, ancitabine (cyclocytidine), enocitabine and cytarabine ocfosfate have been used clinically in Japan. Cytarabine encapsulated into multivesicular liposomes has been …
Number of citations: 134 link.springer.com
R Antonelli, FS Pimenta, MA Tonhela… - Research, Society and …, 2020 - rsdjournal.org
The present work had as its objective, the evaluation of the combination of electrochemical, photochemical and sonrochemical techniques (sono-electrochemical photoassisted) applied …
Number of citations: 3 rsdjournal.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。